N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a cyclohexyl group and a 1-methylpyrrolidin-2-yl group. It is known for its significant biological and therapeutic value, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with cyclohexyl bromide and 1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring structure but differ in their substituents.
Imidazo[1,2-a]pyridines: These compounds contain an imidazole ring fused to a pyridine ring, offering different biological properties.
Uniqueness
N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl group and a 1-methylpyrrolidin-2-yl group on the pyridine ring sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H25N3 |
---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
N-cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H25N3/c1-19-12-6-10-15(19)14-9-5-11-17-16(14)18-13-7-3-2-4-8-13/h5,9,11,13,15H,2-4,6-8,10,12H2,1H3,(H,17,18) |
InChI Key |
ZWMHTWULULHERO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=C(N=CC=C2)NC3CCCCC3 |
Origin of Product |
United States |
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